molecular formula C17H16ClF3O6S B8071742 Tembotrione CAS No. 263401-02-1

Tembotrione

Cat. No. B8071742
CAS RN: 263401-02-1
M. Wt: 440.8 g/mol
InChI Key: IUQAXCIUEPFPSF-UHFFFAOYSA-N
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Description

Tembotrione is an aromatic ketone that is 2-benzoylcyclohexane-1,3-dione in which the phenyl group is substituted at positions 2, 3, and 4 by chlorine, (2,2,2-trifluoroethoxy)methyl, and methylsulfonyl groups, respectively. It is a post-emergence herbicide used (particularly in conjunction with the herbicide safener cyprosulfamide) for the control of a wide range of broad-leaved and grassy weeds in corn and other crops. It has a role as a herbicide, an agrochemical, an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor and a carotenoid biosynthesis inhibitor. It is a sulfone, a cyclic ketone, an aromatic ketone, a member of monochlorobenzenes, an organofluorine compound, an ether and a beta-triketone.

Scientific Research Applications

  • Genotoxicity and Oxidative Stress : Studies have shown that low doses of Tembotrione can induce primary DNA damage in blood and brain cells of rats, suggesting its genotoxic potential. This damage occurred even with slight changes in oxidative biomarker levels, indicating a direct interaction with DNA (Lovaković et al., 2020). Similar findings were reported in human hepatocellular carcinoma cell line HepG2, where Tembotrione induced cytogenetic changes despite non-significant changes in oxidative stress biomarkers (Žunec et al., 2016).

  • Effects on Agricultural Crops : Research indicates that Tembotrione can adversely affect the growth and quality of potato tubers in tropical soil, with productivity decreasing as doses increased (Dias et al., 2019). However, its efficacy against mixed weed complex in maize was found effective, without residual effects on the growth and yield of succeeding mustard crops (Singh et al., 2012).

  • Endocrine Disruption : Exposure to Tembotrione during gestation in rats showed significant changes in serum oestradiol and testosterone levels in neonatal rats, suggesting its potential as an endocrine disruptor (Mikolić et al., 2017).

  • Environmental Fate and Behavior : The degradation of Tembotrione in soil and its leaching potential were studied, revealing that it follows first-order dissipation kinetics with half-life ranging from 7.2 to 13.4 days. Its major metabolite, TCMBA, showed appreciable leaching potential, raising concerns about contamination of surface and groundwater (Rani et al., 2020).

  • Impact on Soil Health : Frequent use of Tembotrione, especially at higher rates and in combinations with other herbicides, can impact soil biological health by affecting soil enzymes and arbuscular mycorrhiza fungi population in maize-planted soil (Goalla et al., 2022).

  • Herbicide Selectivity and Weed Management : Studies on the selectivity of Tembotrione in different crops, such as pearl millet, demonstrate its dependence on dosage and the developmental stage of the crop at the time of application (Dan et al., 2010). Moreover, Tembotrione's effectiveness in weed management in corn, particularly against broadleaf and grass weeds, has been noted (Stephenson et al., 2015).

  • Transplacental and Lactational Genotoxicity : In Wistar rats, Tembotrione showed potential for trans-placental and -lactational genotoxicity at the highest tested dose, affecting oxidative stress parameters, but at lower doses, it did not pose a significant risk for DNA damage (Mužinić et al., 2021).

properties

IUPAC Name

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQAXCIUEPFPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047037
Record name Tembotrione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C)
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.56 at 20 °C
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia).
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tembotrione

Color/Form

Beige powder

CAS RN

335104-84-2
Record name Tembotrione
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Record name Tembotrione [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tembotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]
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Record name TEMBOTRIONE
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Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

123 °C, MP: 117 °C
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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